Methyl phenyl[2-(phenylsulfonyl)phenyl]acetate
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Overview
Description
Methyl phenyl[2-(phenylsulfonyl)phenyl]acetate is an organic compound characterized by its complex structure, which includes a phenyl group, a sulfonyl group, and an ester functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl phenyl[2-(phenylsulfonyl)phenyl]acetate can be synthesized through the reaction of phenylsulfonyl chloride with methyl phenylacetate under controlled conditions. The reaction typically involves the use of a base such as potassium hydroxide in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds with the formation of the ester and the release of hydrogen chloride gas .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl phenyl[2-(phenylsulfonyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl phenyl[2-(phenylsulfonyl)phenyl]acetate has several applications in scientific research:
Medicine: Research into its derivatives explores their potential as therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl phenyl[2-(phenylsulfonyl)phenyl]acetate involves its interaction with various molecular targets. The sulfonyl group can participate in electrophilic reactions, while the ester group can undergo nucleophilic attack. These interactions facilitate the compound’s role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl phenylsulfonylacetate: Shares the sulfonyl and ester functional groups but lacks the additional phenyl group.
Phenylsulfonylacetophenone: Contains a ketone group instead of an ester.
Methyl 2-benzyl-3-phenyl-2-(phenylsulfonyl)propanoate: A structurally similar compound with additional benzyl and propanoate groups.
Uniqueness
Methyl phenyl[2-(phenylsulfonyl)phenyl]acetate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and applications in organic synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C21H18O4S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 2-[2-(benzenesulfonyl)phenyl]-2-phenylacetate |
InChI |
InChI=1S/C21H18O4S/c1-25-21(22)20(16-10-4-2-5-11-16)18-14-8-9-15-19(18)26(23,24)17-12-6-3-7-13-17/h2-15,20H,1H3 |
InChI Key |
ADDFIXRSDYVWCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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